molecular formula C15H15N3O B11116068 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea

Cat. No.: B11116068
M. Wt: 253.30 g/mol
InChI Key: BPPANNOCPFWAQO-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea is a heterocyclic compound featuring a cyclopenta[b]pyridine core fused with a phenylurea substituent. The cyclopenta[b]pyridine scaffold is a bicyclic structure comprising a five-membered cyclopentane ring fused to a pyridine ring, offering rigidity and electronic diversity.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea

InChI

InChI=1S/C15H15N3O/c19-15(17-12-6-2-1-3-7-12)18-13-9-11-5-4-8-14(11)16-10-13/h1-3,6-7,9-10H,4-5,8H2,(H2,17,18,19)

InChI Key

BPPANNOCPFWAQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea typically involves multicomponent reactions and cyclocondensation processes. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination reactions . The reaction conditions often involve the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues, while substitution reactions can introduce various functional groups onto the phenylurea moiety .

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, binding to their active sites and preventing substrate access. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

CAPD Derivatives (6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles)

Key Features :

  • Substituent: Cyano (-CN) group at position 3.
  • Synthesis: Prepared via Knoevenagel condensation and cyclization, yielding derivatives like CAPD-1 to CAPD-4 with electron-donating groups (e.g., pyridine, methoxy phenyl) .
  • Applications : Demonstrated 97.7% corrosion inhibition efficiency for CAPD-1 in 1.0 M H2SO4 via mixed-type inhibition (physical and chemical adsorption on carbon steel surfaces) .
  • Mechanism : Adsorption follows the Langmuir isotherm, supported by DFT and Monte Carlo simulations linking efficiency to molecular electron density and surface interactions .

Comparison with Target Compound: Replacing the cyano group with phenylurea introduces a hydrogen-bond donor/acceptor system, likely altering adsorption kinetics. The urea moiety may enhance binding to polar surfaces or biological targets but reduce electron-withdrawing effects critical for corrosion inhibition .

1-(6,7-Dihydro-5H-cyclopenta[c]pyridin-3-yl)-2,2-dimethylpropan-1-one

Key Features :

  • Substituent : Ketone (-CO-) group at position 3.
  • Structure : Cyclopenta[c]pyridine isomer (pyridine fused at position [c] vs. [b]), altering ring strain and electronic distribution.
  • Synthesis : Prepared via Friedel-Crafts acylation, with characterization by IR (C=O stretch at 1679 cm<sup>−1</sup>) and NMR .

The [c] fusion may confer distinct steric or electronic properties compared to the [b] isomer in the target compound .

3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

Key Features :

  • Substituent: Nitro (-NO2) group at position 3.

Comparison with Target Compound :
The nitro group’s strong electron-withdrawing nature contrasts with the urea’s mixed electronic effects. This may render the nitro derivative more reactive in electrophilic systems but less effective in adsorption-based applications .

Functional Group and Application Comparison

Compound Substituent Key Functional Group Primary Application Efficiency/Performance
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea Phenylurea Urea (-NHCONH-) Hypothesized: Bioactive agent Data not available
CAPD-1 Pyridine, cyano Cyano (-CN) Corrosion inhibitor 97.7% inhibition in H2SO4
3-Nitro derivative Nitro (-NO2) Nitro Reactive intermediate N/A
Cyclopenta[b]pyridin-5-one Ketone (-CO-) Ketone Synthetic intermediate Similarity score: 0.89

Theoretical and Experimental Insights

  • DFT Studies: CAPD derivatives show high electron density at the pyridine and cyano groups, correlating with adsorption efficiency. The urea group in the target compound may shift electron density to the urea oxygen and nitrogen, altering interaction sites .
  • Adsorption Behavior : Urea’s hydrogen-bonding capacity may favor chemical adsorption over physical adsorption, differing from CAPD’s mixed mechanism .

Biological Activity

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea is a synthetic compound characterized by its unique bicyclic structure derived from cyclopenta[b]pyridine. This compound has garnered attention due to its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H17N3O2
  • Molecular Weight : 283.32 g/mol
  • Functional Groups : Urea and cyclopenta[b]pyridine moiety

The urea functional group is crucial for the compound's biological activity, influencing its interactions with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to serine hydrolases. Its binding affinity to these enzymes modulates their activity, which can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.
  • Receptor Modulation : The unique structure allows for interaction with specific receptors, potentially influencing signaling pathways involved in inflammation and cancer progression.

Pharmacological Applications

The biological activity of this compound suggests several pharmacological applications:

  • Anti-inflammatory Agents : Due to its ability to modulate enzyme activity associated with inflammatory pathways.
  • Anticancer Treatments : The inhibition of specific enzymes may contribute to reduced tumor growth and metastasis in various cancer types.

Case Studies and Experimental Data

  • In Vitro Studies : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For example, it showed IC50 values in the low micromolar range against human colon cancer cells, indicating potent anticancer properties .
  • Structure–Activity Relationship (SAR) : Analysis of related compounds has provided insights into how modifications to the cyclopenta[b]pyridine structure can enhance or diminish biological activity. For instance, substituents on the phenyl ring were found to influence binding affinity and selectivity towards target enzymes .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds can highlight the unique biological properties of this compound:

Compound NameMolecular WeightKey Activity
This compound283.32 g/molEnzyme inhibitor; anticancer
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea285.32 g/molEnzyme inhibitor; anti-inflammatory
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea267.33 g/molAnticancer; receptor modulator

This table illustrates how variations in substituents can lead to differences in biological activities.

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